Cas no 2228162-90-9 (methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate)

methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate
- EN300-1925933
- 2228162-90-9
-
- インチ: 1S/C8H9BrN2O3/c1-14-7(13)2-6(12)8-10-3-5(9)4-11-8/h3-4,6,12H,2H2,1H3
- InChIKey: NWCDGWHKDVZOBH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(C(CC(=O)OC)O)=NC=1
計算された属性
- せいみつぶんしりょう: 259.97965g/mol
- どういたいしつりょう: 259.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 72.3Ų
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925933-0.25g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1925933-10g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 10g |
$5283.0 | 2023-09-17 | ||
Enamine | EN300-1925933-0.05g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 0.05g |
$1032.0 | 2023-09-17 | ||
Enamine | EN300-1925933-1.0g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1925933-10.0g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1925933-5.0g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1925933-1g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 1g |
$1229.0 | 2023-09-17 | ||
Enamine | EN300-1925933-5g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 5g |
$3562.0 | 2023-09-17 | ||
Enamine | EN300-1925933-0.1g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1925933-0.5g |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate |
2228162-90-9 | 0.5g |
$1180.0 | 2023-09-17 |
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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3. Book reviews
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoateに関する追加情報
Professional Introduction to Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate (CAS No. 2228162-90-9)
Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate (CAS No. 2228162-90-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both a brominated pyrimidine moiety and a hydroxypropanoate ester group, making it a versatile building block for the development of novel therapeutic agents.
The significance of Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of the bromopyrimidine ring suggests its utility in constructing more complex heterocyclic scaffolds, which are often pivotal in the design of small-molecule drugs targeting various diseases. Furthermore, the hydroxypropanoate ester functionality provides opportunities for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzymes involved in cancer progression. Pyrimidine derivatives, in particular, have emerged as a prominent class of compounds due to their ability to interact with biological targets with high specificity. Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate, with its bromopyrimidine core, aligns well with this trend. It has been explored as a precursor in the synthesis of kinase inhibitors, where the bromine atom can serve as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Moreover, the hydroxypropanoate ester group in this compound offers a site for chemical manipulation to enhance solubility or to introduce additional pharmacophoric elements. This flexibility is particularly valuable in drug development, where optimizing pharmacokinetic profiles is essential for achieving clinical efficacy. The compound’s potential to be modified into prodrugs or to undergo metabolic activation also makes it an attractive candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid design and optimization of novel drug candidates. Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate has been utilized in virtual screening campaigns to identify potential hits against various biological targets. Its structural features allow it to mimic natural substrates or inhibitors, thereby serving as a scaffold for structure-based drug design. Such computational approaches have significantly accelerated the drug discovery process, reducing the time and cost associated with experimental screening.
The compound’s role in synthetic chemistry extends beyond its applications in pharmaceuticals. It has been employed in the preparation of agrochemicals and specialty chemicals, where pyrimidine derivatives are known to exhibit biological activity against pests and pathogens. The versatility of Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate underscores its importance as a multifunctional building block in organic synthesis.
In conclusion, Methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate (CAS No. 2228162-90-9) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly those targeting cancer and inflammatory diseases. As research continues to uncover new therapeutic opportunities, this compound is likely to play an increasingly significant role in the development of next-generation pharmaceuticals.
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